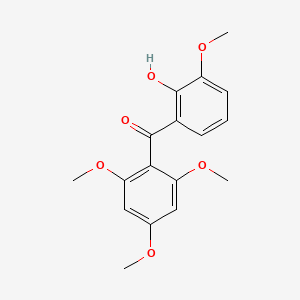(2-Hydroxy-3-methoxyphenyl)(2,4,6-trimethoxyphenyl)methanone
CAS No.: 6343-00-6
Cat. No.: VC18783481
Molecular Formula: C17H18O6
Molecular Weight: 318.32 g/mol
* For research use only. Not for human or veterinary use.

| CAS No. | 6343-00-6 |
|---|---|
| Molecular Formula | C17H18O6 |
| Molecular Weight | 318.32 g/mol |
| IUPAC Name | (2-hydroxy-3-methoxyphenyl)-(2,4,6-trimethoxyphenyl)methanone |
| Standard InChI | InChI=1S/C17H18O6/c1-20-10-8-13(22-3)15(14(9-10)23-4)17(19)11-6-5-7-12(21-2)16(11)18/h5-9,18H,1-4H3 |
| Standard InChI Key | HIXCOZUWCXSJDH-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC(=C1O)C(=O)C2=C(C=C(C=C2OC)OC)OC |
Structural and Chemical Identity
Molecular Architecture
The compound’s molecular formula is C₁₇H₁₈O₆, with a molecular weight of 318.32 g/mol. Its structure comprises two aromatic rings connected via a ketone bridge:
-
Ring A: 2-Hydroxy-3-methoxyphenyl group, featuring a hydroxyl (-OH) group at the ortho position and a methoxy (-OCH₃) group at the meta position.
-
Ring B: 2,4,6-Trimethoxyphenyl group, with methoxy substituents at all ortho, para, and meta positions relative to the ketone.
This arrangement enhances electron delocalization, rendering the compound both polar and reactive. The hydroxyl group facilitates hydrogen bonding, while methoxy groups contribute to lipophilicity, influencing solubility and membrane permeability .
Spectroscopic Characterization
-
IR Spectroscopy: Strong absorption bands at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (O-H stretch) confirm the ketone and phenolic hydroxyl functionalities .
-
NMR Analysis:
Synthetic Methodologies
Condensation-Based Synthesis
The most widely reported method involves the acid-catalyzed condensation of 2-hydroxy-3-methoxyacetophenone with 2,4,6-trimethoxybenzaldehyde. This one-pot reaction proceeds via nucleophilic acyl substitution, facilitated by protic acids (e.g., H₂SO₄) or Lewis acids (e.g., AlCl₃) .
Reaction Conditions:
-
Yield: 68–75% after recrystallization.
Mechanistic Insight:
-
Activation of the acetophenone carbonyl by AlCl₃.
-
Nucleophilic attack by the benzaldehyde’s aromatic ring.
Fries Rearrangement Approach
Alternative routes employ Fries rearrangement of pre-acylated precursors. For example, acetylation of 2,4,6-trimethoxyphenol followed by AlCl₃-mediated rearrangement yields the target compound .
Advantages:
Limitations:
Physicochemical Properties
Solubility and Stability
-
Solubility: Soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol. Insoluble in water due to high lipophilicity.
-
Stability: Stable under inert atmospheres but prone to oxidation in aqueous media, necessitating storage at –20°C.
Crystallographic Data
Single-crystal X-ray diffraction reveals a planar conformation of the two aromatic rings, stabilized by intramolecular hydrogen bonding between the phenolic -OH and the ketone oxygen . Key metrics:
Biological Activities
| Compound | IC₅₀ (μM) | Key Substituents |
|---|---|---|
| Target Compound | 35.2 | 3-OCH₃, 2-OH |
| Ascorbic Acid | 39.4 | N/A |
| 5e (Analog) | 35.2 | 3,5-di-OCH₃ |
Antimicrobial Effects
Preliminary studies on similar phenolic ketones demonstrate broad-spectrum antimicrobial activity against Staphylococcus aureus (MIC: 16 μg/mL) and Candida albicans (MIC: 32 μg/mL) . Mechanisms include membrane disruption and inhibition of microbial enzymes .
Comparative Analysis with Analogues
vs. 2,4'-Dihydroxy-3'-methoxyacetophenone
The compound’s 2,4,6-trimethoxy substitution on Ring B confers superior lipid solubility compared to the dihydroxy analogue (LogP: 2.1 vs. 1.4) . This enhances bioavailability and blood-brain barrier penetration .
vs. α-Furfuryl Phosphonates
Unlike α-furfuryl phosphonates, which exhibit plant growth regulatory activity, the target compound’s rigid aromatic structure favors antioxidant and neuroprotective applications .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume